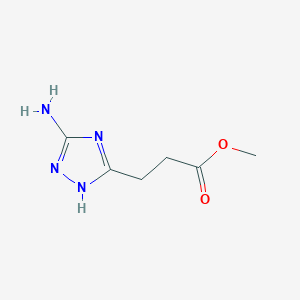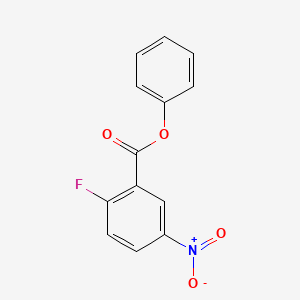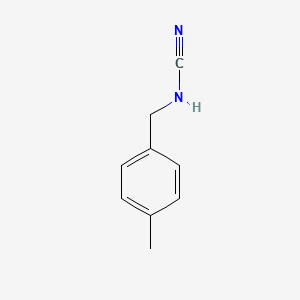
2-Methoxy-5-(trifluoromethyl)cinnamic acid
Vue d'ensemble
Applications De Recherche Scientifique
Pharmacology: Antimicrobial Agents
2-Methoxy-5-(trifluoromethyl)cinnamic acid has been explored for its potential in creating new antimicrobial agents. A study published in the International Journal of Molecular Sciences reported the synthesis of anilides derived from 3- and 4-(trifluoromethyl)cinnamic acids, which showed promising activity against resistant bacterial strains . This suggests that derivatives of 2-Methoxy-5-(trifluoromethyl)cinnamic acid could be valuable in developing treatments for infections that are resistant to current antibiotics.
Material Science: Advanced Label Materials
In material science, this compound has been used to develop label materials that can withstand harsh environmental conditions in laboratories or industrial applications . The trifluoromethyl group may contribute to the durability and chemical resistance of these materials, making them suitable for challenging applications.
Chemical Synthesis: Intermediate for Organic Compounds
2-Methoxy-5-(trifluoromethyl)cinnamic acid serves as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry . It can be used to synthesize more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Biochemistry: Enzyme Inhibition Studies
The compound’s role in biochemistry includes enzyme inhibition studies. Its structural features allow it to interact with active sites of certain enzymes, potentially inhibiting their function. This can be useful in understanding disease mechanisms and developing targeted therapies .
Environmental Impact: Ecotoxicology
The environmental impact of 2-Methoxy-5-(trifluoromethyl)cinnamic acid has been assessed, and it is not considered hazardous to the environment or non-degradable in wastewater treatment plants . Its low water solubility suggests that it is unlikely to be mobile in the environment, reducing the risk of soil contamination.
Industrial Applications: Laboratory Chemicals
Industrially, 2-Methoxy-5-(trifluoromethyl)cinnamic acid is used as a laboratory chemical due to its stability and reactivity. It is recommended for use in research and development settings, particularly in scientific studies requiring precise chemical reactions .
Safety and Hazards
- MSDS : Available here.
Mécanisme D'action
Target of Action
Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring .
Biochemical Pathways
Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
Propriétés
IUPAC Name |
(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJHQWJVWEASH-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)







![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)




